molecular formula C20H11Cl2IN2O4 B11553683 4-[(E)-[(4-Iodophenyl)imino]methyl]-2-nitrophenyl 2,4-dichlorobenzoate

4-[(E)-[(4-Iodophenyl)imino]methyl]-2-nitrophenyl 2,4-dichlorobenzoate

Cat. No.: B11553683
M. Wt: 541.1 g/mol
InChI Key: RJUWHJFNTXFWIG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(4-Iodophenyl)imino]methyl]-2-nitrophenyl 2,4-dichlorobenzoate typically involves a multi-step process. One common method includes the condensation of 4-iodoaniline with 4-nitrobenzaldehyde to form the imine intermediate. This intermediate is then reacted with 2,4-dichlorobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[(4-Iodophenyl)imino]methyl]-2-nitrophenyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

4-[(E)-[(4-Iodophenyl)imino]methyl]-2-nitrophenyl 2,4-dichlorobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(E)-[(4-Iodophenyl)imino]methyl]-2-nitrophenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The nitro group can participate in redox reactions, affecting cellular redox balance .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the iodine atom in 4-[(E)-[(4-Iodophenyl)imino]methyl]-2-nitrophenyl 2,4-dichlorobenzoate makes it unique compared to its bromine, chlorine, and fluorine analogs. The iodine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s reactivity and binding properties .

Properties

Molecular Formula

C20H11Cl2IN2O4

Molecular Weight

541.1 g/mol

IUPAC Name

[4-[(4-iodophenyl)iminomethyl]-2-nitrophenyl] 2,4-dichlorobenzoate

InChI

InChI=1S/C20H11Cl2IN2O4/c21-13-2-7-16(17(22)10-13)20(26)29-19-8-1-12(9-18(19)25(27)28)11-24-15-5-3-14(23)4-6-15/h1-11H

InChI Key

RJUWHJFNTXFWIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=CC2=CC(=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-])I

Origin of Product

United States

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